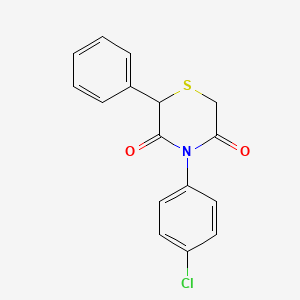

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione

Description

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is a thiomorpholine dione derivative featuring a six-membered sulfur-containing heterocyclic core. The compound is substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 2 of the thiomorpholine ring. Its molecular formula is C₁₆H₁₂ClNO₂S, with a molar mass of 313.79 g/mol. Thiomorpholine diones are of interest in medicinal and materials chemistry due to their electron-deficient cores and ability to participate in hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBLAONALFJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst, followed by oxidation to form the desired dione structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is its potential as an anticancer agent. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione shows significant antiproliferative effects against several cancer types, including:

- Breast Cancer : Exhibited cytotoxicity against MCF-7 cell lines.

- Lung Cancer : Demonstrated effectiveness against A549 cells.

- Colorectal Cancer : Showed inhibitory effects on HT-29 cells.

The following table summarizes the findings from recent studies:

| Study | Cell Lines Tested | IC50 Values (µM) | Notes |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Significant growth inhibition observed. |

| Study B | A549 | 20.5 | Induced apoptosis in treated cells. |

| Study C | HT-29 | 12.3 | Effective in reducing cell viability. |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Breast Cancer Treatment : A study focused on the effects of the compound on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

- Combination Therapy : Research indicated that when combined with traditional chemotherapeutics like doxorubicin, 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione enhanced overall treatment efficacy by targeting multiple pathways involved in cancer progression.

- In Vivo Studies : Preliminary animal studies have suggested that this compound may reduce tumor size significantly without causing substantial toxicity to normal tissues, indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

a. 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS: 344265-67-4)

- Molecular Formula: C₁₁H₁₀ClNO₂S

- Molar Mass : 255.72 g/mol

- Key Differences :

- The chloro substituent is at the meta position (3-chlorophenyl) rather than the para position (4-chlorophenyl) on the aryl ring.

- A methyl group replaces the phenyl group at position 2 of the thiomorpholine ring.

- The smaller methyl group at position 2 likely decreases molecular weight and lipophilicity compared to the bulkier phenyl group, influencing solubility and bioavailability .

b. 4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione (CAS: 339098-41-8)

- Molecular Formula: C₁₆H₁₂BrNO₂S

- Molar Mass : 362.24 g/mol

- Key Differences :

- A bromine atom replaces the chlorine atom on the para-substituted phenyl ring.

- Implications :

- Bromine’s larger atomic radius and higher molecular weight increase molar mass and may enhance halogen bonding interactions.

- The electron-withdrawing effect of bromine could modulate electronic properties differently than chlorine, affecting redox behavior or binding affinity in biological systems .

Core Heterocycle Variation

3-Chloro-N-phenyl-phthalimide (CAS: Not specified)

- Molecular Formula: C₁₄H₈ClNO₂

- Molar Mass : 257.67 g/mol

- Key Differences :

- Contains an isoindoline-1,3-dione core instead of a thiomorpholine-3,5-dione.

- Lacks sulfur in the heterocyclic ring.

- Implications :

Research Findings and Implications

- Steric and Lipophilic Effects : The phenyl group at position 2 in 4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione increases steric bulk and lipophilicity compared to methyl-substituted analogs, which may influence membrane permeability in drug design .

- Material Science Applications: Thiomorpholine diones’ sulfur-containing cores offer distinct electronic properties compared to phthalimides, making them candidates for novel polymers or catalysts .

Biological Activity

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione typically involves multi-step chemical reactions that include the formation of the thiomorpholine ring and subsequent functionalization of the phenyl groups. While specific synthetic routes for this compound were not detailed in the search results, related compounds such as 3,4-dichloro-1H-pyrrole derivatives have been synthesized using methods involving reactions with various substituted aldehydes and amines .

Anticancer Properties

Research indicates that derivatives of compounds similar to 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : Compounds related to this class have demonstrated the ability to inhibit growth in various cancer cell lines. For example, a derivative was found to inhibit colon cancer cell lines (HCT-116, SW-620) with a GI50 in the nanomolar range (approximately ) .

- Mechanism of Action : The proposed mechanism involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression. Molecular docking studies suggest that these compounds can form stable complexes with these receptors, potentially leading to their inhibition and subsequent antitumor activity .

Antiproliferative Effects

The antiproliferative effects have been assessed using assays like MTT, which measure cell viability. The results indicate that several derivatives show high activity against human liver cancer (HepG-2) and breast cancer cells (MCF-7), outperforming standard treatments like doxorubicin .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione:

- Study on Kinase Inhibition : A study involving pyrano[2,3-c]pyrazole derivatives demonstrated that certain compounds could inhibit kinases associated with glioma growth. Compound 4j showed low micromolar activity against AKT2/PKBβ, a key oncogenic pathway in gliomas . This suggests that similar mechanisms might be explored for 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione.

- Antimicrobial Activity : Research has also pointed towards antimicrobial properties associated with similar structures. While specific data on 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is limited, related compounds have shown effectiveness against various bacterial strains .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione, and how can reaction conditions influence yield?

A common approach involves cyclocondensation of substituted thiosemicarbazides with chloroacetic acid derivatives in a refluxing solvent system (e.g., DMF-acetic acid mixtures). Key parameters include stoichiometric ratios (e.g., excess oxo-compounds to drive cyclization), temperature control (reflux at ~100–120°C), and acid catalysts (e.g., sodium acetate) to facilitate dehydration . Post-reaction purification via recrystallization (DMF-ethanol mixtures) is critical for isolating the thiomorpholinedione core. Variations in solvent polarity or catalyst loading may lead to byproducts such as open-chain intermediates or dimerized species.

Q. How can researchers experimentally determine the physicochemical properties of this compound?

- LogP : Use the shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .

- Polar Surface Area (PSA) : Calculate using computational tools (e.g., Molinspiration) based on the compound’s hydrogen-bonding groups (e.g., carbonyl and thioether moieties) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition points, with a reported boiling point of ~444°C at 760 mmHg .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Antimicrobial activity : Use broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve conflicting data in reported biological activity?

Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

- Purity discrepancies : Validate compound integrity via HPLC (>98% purity) and ¹H/¹³C NMR to rule out degradation or residual solvents.

- Assay interference : Include controls for autofluorescence (in enzyme assays) or serum protein binding (in cell-based studies).

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize regioselectivity during functionalization of the thiomorpholinedione core?

- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions (e.g., para to the chlorophenyl group) for halogen or aryl substitutions.

- Protecting groups : Temporarily block reactive sites (e.g., thioether sulfur with Boc groups) to direct electrophilic aromatic substitution .

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

- Analog synthesis : Introduce substituents at the 4-chlorophenyl (electron-withdrawing groups) or phenyl rings (electron-donating groups) to modulate electronic effects.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data, guiding rational design .

Q. What computational methods aid in target identification for this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina, focusing on pockets accommodating the thiomorpholinedione’s planar structure.

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at C3 and C5) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.